molecular formula C18H17N5O2 B15005743 5-(acetylamino)-1-benzyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

5-(acetylamino)-1-benzyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B15005743
M. Wt: 335.4 g/mol
InChI Key: MKLWZZMXRFMJHO-UHFFFAOYSA-N
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Description

5-(acetylamino)-1-benzyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(acetylamino)-1-benzyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized using a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) to improve yield and selectivity.

    Acetylation: The acetylation of the amino group is achieved using acetic anhydride in the presence of a base such as pyridine.

    Benzylation and Phenylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(acetylamino)-1-benzyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Benzyl halides, phenyl halides

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

5-(acetylamino)-1-benzyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(acetylamino)-1-benzyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(acetylamino)-1-benzyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific triazole structure, which provides distinct biological activities and potential therapeutic applications. Its ability to inhibit HDACs at lower concentrations compared to similar compounds makes it a promising candidate for further research and development.

Properties

Molecular Formula

C18H17N5O2

Molecular Weight

335.4 g/mol

IUPAC Name

5-acetamido-1-benzyl-N-phenyltriazole-4-carboxamide

InChI

InChI=1S/C18H17N5O2/c1-13(24)19-17-16(18(25)20-15-10-6-3-7-11-15)21-22-23(17)12-14-8-4-2-5-9-14/h2-11H,12H2,1H3,(H,19,24)(H,20,25)

InChI Key

MKLWZZMXRFMJHO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=NN1CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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